molecular formula C16H13BrO2S B031655 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene CAS No. 176672-06-3

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene

Cat. No. B031655
M. Wt: 349.2 g/mol
InChI Key: UMSZQHJDTPXYLU-UHFFFAOYSA-N
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Patent
US06075151

Procedure details

To a solution of 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene (27.0 g, 100 mmol)in 1.10 L of chloroform at 60° C. was added bromine (15.98 g, 100 mmol) dropwise dissolved in 200 mL of chloroform. After the addition was complete, the reaction was cooled to room temperature, and the solvent removed in vacuo to provide 34.2 g (100%) of 2-(4-methoxyphenyl)-3-bromo-6-methoxybenzo[b]thiophene as a white solid. mp 83-85° C. 1H NMR (DMSO-d6) δ7.70-7.62 (m, 4H), 7.17 (dd, J=8.6, 2.0 Hz, 1H), 7.09 (d, J=8.4 Hz, 2H). FD mass spec: 349, 350. Anal. Calcd. for C16H13BrO2S: C, 55.03; H, 3.75. Found: C, 54.79; H, 3.76.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:11]=3[CH:10]=2)=[CH:5][CH:4]=1.[Br:20]Br>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]3[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:11]=3[C:10]=2[Br:20])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC
Name
Quantity
15.98 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(C2=C(S1)C=C(C=C2)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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